Antifungal agent 85
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It exhibits significant activity against a variety of Gram-positive bacteria with minimum inhibitory concentration values ranging from 2.5 to 10 μM . This compound is primarily used for research purposes and is not intended for human consumption.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of antifungal agent 85 involves multiple steps, including the formation of key intermediates through various organic reactions. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. general methods for synthesizing similar antifungal agents often involve the use of organic solvents, catalysts, and controlled reaction environments to ensure high yield and purity.
Industrial Production Methods: Industrial production of antifungal agents typically involves large-scale chemical synthesis using batch or continuous flow reactors. The process includes rigorous quality control measures to ensure the consistency and efficacy of the final product. The production methods are designed to be scalable and cost-effective while maintaining environmental and safety standards.
Chemical Reactions Analysis
Types of Reactions: Antifungal agent 85 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Solvents: Methanol, ethanol, dichloromethane.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
Antifungal agent 85 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the mechanisms of antifungal activity and to develop new antifungal agents.
Biology: Employed in research to understand the interactions between antifungal agents and fungal cell membranes.
Medicine: Investigated for its potential use in treating fungal infections, particularly in immunocompromised patients.
Industry: Utilized in the development of antifungal coatings and materials to prevent fungal growth in various industrial applications.
Mechanism of Action
The mechanism of action of antifungal agent 85 involves disrupting the integrity of the fungal cell membrane. It binds to ergosterol, a key component of the fungal cell membrane, leading to increased membrane permeability and leakage of essential cell contents, ultimately causing cell death . This mechanism is similar to that of other polyene antifungal agents.
Comparison with Similar Compounds
Amphotericin B: A polyene antifungal that also binds to ergosterol and disrupts fungal cell membranes.
Nystatin: Another polyene antifungal with a similar mechanism of action.
Azoles (e.g., fluconazole, itraconazole): These compounds inhibit ergosterol synthesis by blocking the enzyme lanosterol 14α-demethylase.
Uniqueness: Antifungal agent 85 is unique in its potent antibacterial properties in addition to its antifungal activity. This dual functionality makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C23H22F3NO3 |
---|---|
Molecular Weight |
417.4 g/mol |
IUPAC Name |
5-[[4-cyclohexyl-3-(trifluoromethyl)phenyl]methoxy]-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C23H22F3NO3/c24-23(25,26)19-10-14(6-8-18(19)15-4-2-1-3-5-15)13-30-17-7-9-20-16(11-17)12-21(27-20)22(28)29/h6-12,15,27H,1-5,13H2,(H,28,29) |
InChI Key |
QFVAQJVBLPDSCU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=C(C=C(C=C2)COC3=CC4=C(C=C3)NC(=C4)C(=O)O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.